4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one
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Overview
Description
4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with 4-chlorobenzaldehyde under acidic conditions.
Attachment of Pyrrolidin-2-one: The pyrrolidin-2-one moiety can be introduced through a nucleophilic substitution reaction involving a suitable pyrrolidine derivative.
Final Coupling: The final coupling step involves the reaction of the intermediate with 4-methoxyphenyl group under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the benzimidazole ring, potentially converting it to a dihydrobenzimidazole derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are often employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Antimicrobial Activity: Benzimidazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Anticancer Research: Potential use in the development of anticancer agents due to its ability to interact with DNA and proteins.
Industry
Pharmaceuticals: Potential use in the synthesis of pharmaceutical intermediates.
Agriculture: Possible applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one likely involves interaction with specific molecular targets such as enzymes or receptors. The benzimidazole core can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-phenylpyrrolidin-2-one: Similar structure but lacks the methoxy group.
4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-hydroxyphenyl)pyrrolidin-2-one: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one may enhance its lipophilicity and ability to cross cell membranes, potentially increasing its biological activity compared to similar compounds.
Biological Activity
The compound 4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole core, a pyrrolidinone ring, and a chlorobenzyl group, contributing to its unique pharmacological properties. Its molecular formula is C20H20ClN3O, and it has a molecular weight of 351.84 g/mol.
Synthesis
The synthesis typically involves several steps:
- Formation of Benzimidazole Core : This can be achieved by condensing o-phenylenediamine with formic acid or its equivalents.
- Introduction of Chlorobenzyl Group : Alkylation of the benzimidazole core with 4-chlorobenzyl chloride under basic conditions.
- Formation of Pyrrolidinone Ring : Cyclization with ethylamine and a suitable carbonyl source.
Anticancer Activity
Research has indicated that compounds containing benzimidazole derivatives exhibit significant anticancer properties. For instance, structural modifications in similar compounds have shown promising results against various cancer cell lines.
- Case Study : A benzimidazole derivative exhibited IC50 values less than 10 μM against multiple leukemia cell lines, indicating potent cytotoxicity .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains.
- Findings : In vitro studies revealed that derivatives similar to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 μg/mL .
Antifungal Activity
The antifungal potential of related benzimidazole derivatives has also been documented.
- Results : Compounds were tested against Candida albicans and Aspergillus niger, showing moderate antifungal activity with MIC values around 64 μg/mL .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific substituents on the phenyl rings significantly affects the biological activity of these compounds.
Substituent | Biological Activity | Reference |
---|---|---|
Methoxy Group | Enhances lipophilicity and activity | |
Chlorobenzyl Group | Increases cytotoxicity against cancer cells | |
Alkyl Substituents | Modulates antifungal potency |
The proposed mechanism for the anticancer activity includes induction of apoptosis through mitochondrial pathways. The compounds may disrupt mitochondrial membrane potential, leading to the release of pro-apoptotic factors such as cytochrome c, which activates caspases involved in programmed cell death .
Properties
IUPAC Name |
4-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2/c1-31-21-12-10-20(11-13-21)28-16-18(14-24(28)30)25-27-22-4-2-3-5-23(22)29(25)15-17-6-8-19(26)9-7-17/h2-13,18H,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNYPHBPSPDGNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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